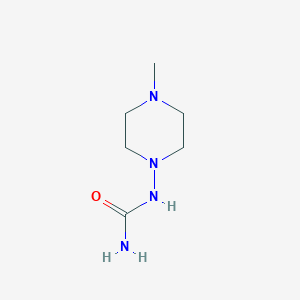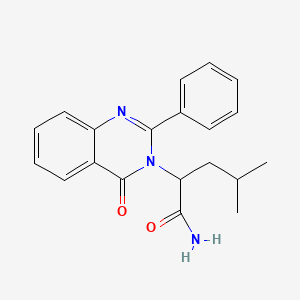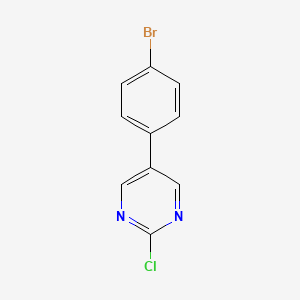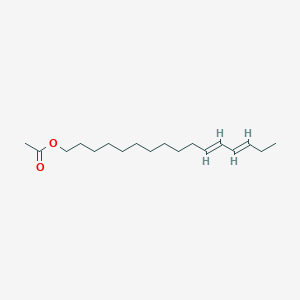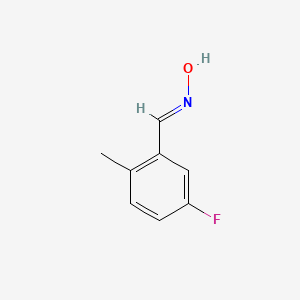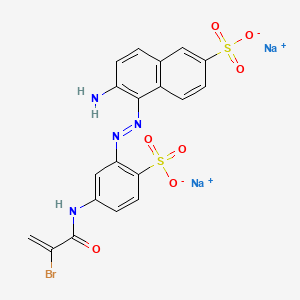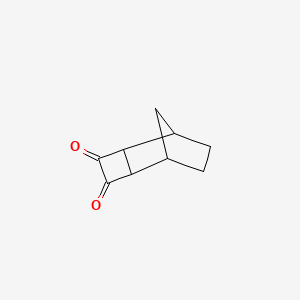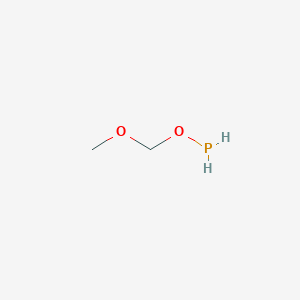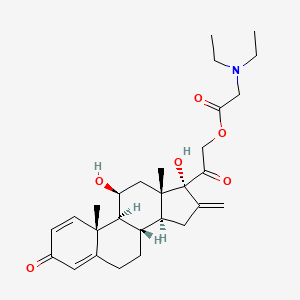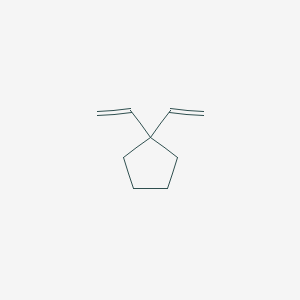
1,1-Diethenylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethenylcyclopentane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopentane, where two vinyl groups are attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Diethenylcyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Diethenylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a more saturated compound.
Substitution: The vinyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Ethylcyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1,1-Diethenylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 1,1-Diethenylcyclopentane exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The vinyl groups can undergo polymerization reactions, forming long-chain polymers with distinct properties.
Comparación Con Compuestos Similares
1,1-Dimethylcyclopentane: Similar in structure but with methyl groups instead of vinyl groups.
Cyclopentadiene: A precursor in the synthesis of 1,1-Diethenylcyclopentane.
1,1-Diphenylethylene: Another compound with vinyl groups, but attached to a phenyl ring instead of a cyclopentane ring.
Uniqueness: this compound is unique due to the presence of two vinyl groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct reactivity and potential for forming complex cyclic and polymeric structures.
Propiedades
Número CAS |
84966-71-2 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1,1-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h3-4H,1-2,5-8H2 |
Clave InChI |
LTHOEFVQVYPUQP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


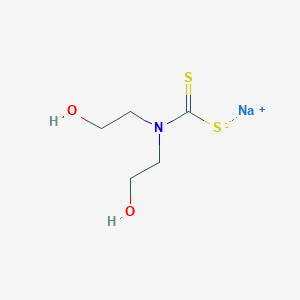
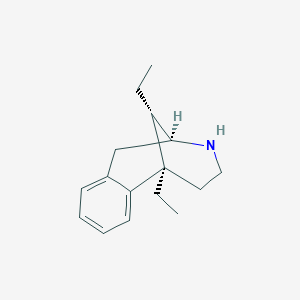
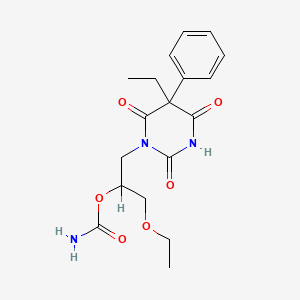
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
